3-Acetamido-2-methylbenzoic acid 3-Acetamido-2-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 103204-68-8
VCID: VC0008805
InChI: InChI=1S/C10H11NO3/c1-6-8(10(13)14)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14)
SMILES: CC1=C(C=CC=C1NC(=O)C)C(=O)O
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol

3-Acetamido-2-methylbenzoic acid

CAS No.: 103204-68-8

VCID: VC0008805

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

3-Acetamido-2-methylbenzoic acid - 103204-68-8

Description

3-Amino-2-methylbenzoic acid, also known as 3-Amino-o-toluic acid, is a chemical compound with the molecular formula C8H9NO2C_8H_9NO_2 . It has a variety of synonyms, including 2-methyl-3-aminobenzoic acid and Benzoic acid, 3-amino-2-methyl- . This compound has multiple identifiers, including a CAS number of 52130-17-3, an EC number of 610-787-8, and a Nikkaji Number of J89.676D . 3-Amino-2-methylbenzoic acid is a chemical intermediate that may be used in the synthesis of a variety of chemical compounds .

3-Hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic acid are two similar compounds, the latter being a precursor for HIV protease inhibitors . A process for the preparation of 3-hydroxy-2-methylbenzoic acid involves reacting 3-chloro-2-methylphenol with benzyl chloride to yield 2-benzyloxy-6-chlorotoluene, which then undergoes a Grignard reaction with magnesium to form (3-benzyloxy-2-methylphenyl)magnesium chloride . This product is reacted with CO2CO_2 to produce 3-benzyloxy-2-methylbenzoic acid, which is then hydrogenated to yield 3-hydroxy-2-methylbenzoic acid and optionally acetylated to produce 3-acetoxy-2-methylbenzoic acid .

CAS No. 103204-68-8
Product Name 3-Acetamido-2-methylbenzoic acid
Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
IUPAC Name 3-acetamido-2-methylbenzoic acid
Standard InChI InChI=1S/C10H11NO3/c1-6-8(10(13)14)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14)
Standard InChIKey NWXFTFZSOVTXIX-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1NC(=O)C)C(=O)O
Canonical SMILES CC1=C(C=CC=C1NC(=O)C)C(=O)O
Synonyms o-Toluic acid, 3-acetamido- (6CI)
PubChem Compound 25239377
Last Modified Sep 13 2023

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